1-Desoxycarbadox
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Overview
Description
1-Desoxycarbadox, also known as methyl 3-(2-quinoxalinylmethylene)-carbazate N4-oxide, is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . It is a derivative of carbadox, which is primarily used as an antimicrobial agent in veterinary medicine, particularly for swine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Desoxycarbadox can be synthesized through the reaction of quinoxaline-2-carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically involves:
Reagents: Quinoxaline-2-carboxaldehyde, methyl hydrazinecarboxylate
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or chromatographic techniques to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants
Automated Control Systems: To maintain optimal reaction conditions
Purification Units: Such as large-scale chromatography or crystallization units to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-Desoxycarbadox undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline derivatives
Reduction: Can be reduced to form hydrazine derivatives
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1-Desoxycarbadox has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections in animals.
Industry: Used in the development of new veterinary drugs and feed additives.
Mechanism of Action
The mechanism of action of 1-Desoxycarbadox involves its interaction with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound targets bacterial enzymes involved in DNA replication, causing DNA strand breaks and ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Carbadox: A quinoxaline-1,4-dioxide derivative used as an antimicrobial agent in veterinary medicine.
Olaquindox: Another quinoxaline derivative with similar antimicrobial properties.
Uniqueness
1-Desoxycarbadox is unique due to its specific molecular structure, which provides distinct antimicrobial properties compared to other quinoxaline derivatives. Its ability to inhibit bacterial DNA synthesis makes it a valuable compound in veterinary medicine .
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |
InChI Key |
FHJCCXAIAHYKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
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